molecular formula C27H54N2O4 B12362903 Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate

Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate

Cat. No.: B12362903
M. Wt: 470.7 g/mol
InChI Key: DULWYLIBWRFOFF-UHFFFAOYSA-N
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Description

Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate is a complex organic compound featuring a long carbon chain with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use undecan-3-yl 8-bromooctanoate as a precursor . The bromide group in undecan-3-yl 8-bromooctanoate can be substituted with the desired functional groups through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the functional groups present in the molecule can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C27H54N2O4

Molecular Weight

470.7 g/mol

IUPAC Name

undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate

InChI

InChI=1S/C27H54N2O4/c1-6-8-9-10-12-15-19-24(7-2)32-25(30)20-16-13-11-14-17-21-28-22-18-23-29-26(31)33-27(3,4)5/h24,28H,6-23H2,1-5H3,(H,29,31)

InChI Key

DULWYLIBWRFOFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)OC(=O)CCCCCCCNCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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